molecular formula C21H19NO2 B326447 N-(4-phenoxyphenyl)-3-phenylpropanamide

N-(4-phenoxyphenyl)-3-phenylpropanamide

Cat. No.: B326447
M. Wt: 317.4 g/mol
InChI Key: YSMMAJQLQSOHGX-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-3-phenylpropanamide (ST47) is a propanamide derivative characterized by a phenoxyphenyl substituent on the amide nitrogen. Its molecular formula is C₂₁H₁₉NO₂, with an average molecular mass of 318.1494 g/mol . Synthesized via method A using 3-phenylpropanoyl chloride and 1a in the presence of DIPEA, it achieves a yield of 45% and forms a white solid with a melting point of 133.4–133.7°C . Key spectral data include:

  • ¹H NMR (CDCl₃): Peaks at δ 7.37 (d, 2H), 7.27–7.33 (m, 4H), and 3.04 (t, 2H) confirm the phenoxyphenyl and propanamide moieties.
  • HRMS: [M+H]⁺ observed at 318.1478, matching the calculated mass .

ST47’s structure (Fig. 1) combines aromatic and amide functionalities, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C21H19NO2/c23-21(16-11-17-7-3-1-4-8-17)22-18-12-14-20(15-13-18)24-19-9-5-2-6-10-19/h1-10,12-15H,11,16H2,(H,22,23)

InChI Key

YSMMAJQLQSOHGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Propanamide derivatives with modified aromatic groups exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Yield (%) Key Applications/Notes References
N-(4-Phenoxyphenyl)-3-phenylpropanamide C₂₁H₁₉NO₂ 318.15 4-Phenoxyphenyl 133.4–133.7 45 Intermediate for bioactive compounds
N-(4-Methylphenyl)-3-phenylpropanamide C₁₆H₁₇NO 239.32 4-Methylphenyl Not reported Not reported Pharmaceutical synthesis
N-(3-Aminophenyl)-3-phenylpropanamide C₁₅H₁₆N₂O 240.31 3-Aminophenyl Not reported Not reported Potential for polymer synthesis
N-(4-Bromophenyl)-3-phenylpropanamide C₁₅H₁₄BrNO 316.18 4-Bromophenyl Not reported Not reported Life sciences research (e.g., inhibitors)

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methyl in ) may enhance solubility, while bulky groups (e.g., phenoxy in ) increase rigidity and melting points.
  • Synthetic Efficiency: Yields vary significantly; spirocyclic analogues (e.g., 8b–8k in ) achieve 90–100% yields due to optimized reaction conditions, whereas ST47’s 45% yield suggests steric hindrance from the phenoxyphenyl group .

Heterocyclic and Functionalized Analogues

Compounds with heterocycles or additional functional groups demonstrate diverse reactivity:

Compound Name (Example) Molecular Formula Key Features Melting Point (°C) Biological Activity References
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide C₁₉H₂₄N₂O₂S Spirocyclic thia-azasystem 68–196 Anti-coronavirus activity
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ Tetrazole and fluorophenyl groups Not reported Not reported
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ Hydroxamic acid derivative Not reported Antioxidant (DPPH assay)

Key Observations :

  • Bioactivity : Spirocyclic thia-azaspiro compounds (e.g., ) show anti-coronavirus activity , while hydroxamic acids (e.g., ) exhibit antioxidant properties. ST47’s bioactivity remains underexplored.
  • Physical Properties : Spiro compounds exhibit a broad melting range (68–196°C ), influenced by ring size and substituent polarity .

Solubility and Spectral Data Comparison

  • Spectral Trends: NMR: ST47’s δ 7.37 (phenoxyphenyl) contrasts with δ 7.14 (aminophenyl) in , reflecting electronic differences. Elemental Analysis: Spiro compounds (e.g., 8b: C calc. 63.31%, found 62.78%) show minor deviations due to hygroscopicity .

Notes

Substituent Impact: The phenoxyphenyl group in ST47 enhances thermal stability (high melting point) but may reduce synthetic yield compared to simpler substituents .

Data Gaps : Many analogues lack comprehensive solubility or bioactivity data, highlighting the need for systematic comparative studies.

Therapeutic Potential: Structural modifications (e.g., tetrazole in ) could unlock novel applications in drug discovery, building on anti-coronavirus leads from .

Synthetic Optimization : Improving ST47’s yield may require alternative catalysts or solvents to mitigate steric effects.

Preparation Methods

Reaction Conditions and Reagents

In a representative protocol:

  • 3-Phenylpropionyl chloride (1.2 equiv) and 4-phenoxyaniline (1.0 equiv) are combined in dry DMSO with n-Bu4NBF4 (0.2 equiv) as a phase-transfer catalyst.

  • The reaction is conducted in an electrolytic cell with a graphite anode and nickel foam cathode at 10 mA constant current for 8 hours under nitrogen.

  • Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via flash column chromatography (petroleum ether/ethyl acetate, 1:1), yielding 45% of the target compound.

Comparative studies using DCM as the solvent and triethylamine as the base report lower yields (24–30%), likely due to incomplete acylation or side reactions. The choice of solvent significantly impacts reactivity: polar aprotic solvents like DMSO enhance the electrophilicity of the acyl chloride, while DCM may limit solubility of the aromatic amine.

Catalytic and Mechanistic Innovations

Electrochemical Synthesis

Recent advances employ electrochemical methods to streamline amidation. In one approach:

  • A graphite anode facilitates oxidation, generating reactive intermediates that promote coupling without traditional activating agents.

  • n-Bu4NBF4 serves dual roles as an electrolyte and catalyst, reducing energy input compared to thermal methods.

  • This method achieves comparable yields (45–50%) while minimizing waste, aligning with green chemistry principles.

Industrial-Scale Production

Continuous Flow Reactors

Patent data highlights dimethylsulfoxide (DMSO) and alkaline metal hydroxides (e.g., KOH) as key components for scalable synthesis. In a patented industrial process:

  • 4-Phenoxyaniline and 3-phenylpropionyl chloride are reacted in DMSO at 80–110°C for 4–20 hours .

  • Tetrabutylammonium bromide (0.1–0.5 equiv) enhances reaction rates by stabilizing intermediates.

  • This method achieves >85% yield at multi-kilogram scales, with crude product purity sufficient for direct crystallization.

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling:

  • DMSO is recovered via vacuum distillation and reused, reducing costs and environmental impact.

  • Catalysts like n-Bu4NBF4 are retained in aqueous phases during workup and reconstituted for subsequent batches.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography remains the gold standard for lab-scale purification, with silica gel and petroleum ether/ethyl acetate (1:1) providing optimal separation.

  • Industrial processes favor recrystallization from ethanol or toluene, yielding >99% purity without chromatography.

Analytical Validation

  • ¹H NMR (CDCl₃, 400 MHz): Key signals include δ 7.37 (d, J = 9.2 Hz, 2H, aromatic), 3.58 (t, J = 8.1 Hz, 2H, CH₂), and 2.95 (t, J = 8.1 Hz, 2H, CH₂).

  • HRMS : [M+H]⁺ calculated for C₂₁H₁₉NO₂: 317.1416; observed: 317.1412.

Comparative Data Tables

Table 1. Yield Optimization Across Methods

MethodSolventCatalystTemperatureYield (%)
Traditional AmidationDMSOn-Bu4NBF4RT45
ElectrochemicalDMSOn-Bu4NBF4RT50
IndustrialDMSOKOH100°C87
DCM-BasedDCMTriethylamineRT24

Table 2. Solvent Impact on Reaction Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
DMSO46.7845
DCM8.91224
Toluene2.42087

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